1-(Furo[2,3-c]pyridin-5-yl)ethanol
Description
1-(Furo[2,3-c]pyridin-5-yl)ethanol is a heterocyclic compound featuring a fused furopyridine core substituted with an ethanol group. The ethanol derivative is synthesized via stereoselective reduction of the corresponding ketone, a process integral to producing intermediates for pharmaceuticals such as PNU-142721, a potent anti-HIV agent .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-furo[2,3-c]pyridin-5-ylethanol |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-4-7-2-3-12-9(7)5-10-8/h2-6,11H,1H3 |
InChI Key |
IZFJZDCDTSRECN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C2C(=C1)C=CO2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|---|
| 1-(Furo[2,3-c]pyridin-5-yl)ethanol* | - | C₉H₉NO₂ | ~163.17 | Ethanol group | Fused furopyridine core |
| 1-(7-Chlorofuro[2,3-c]pyridin-5-yl)ethanol | - | C₉H₈ClNO₂ | ~197.62 | Cl at position 7, ethanol | Anti-HIV intermediate (PNU-142721) |
| (7-Chlorofuro[2,3-c]pyridin-5-yl)methanol | 208519-39-5 | C₈H₆ClNO₂ | 183.59 | Cl at position 7, methanol | Reduced steric bulk vs. ethanol |
| 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone | 1256819-31-4 | C₇H₄ClFNO | 175.57 | Cl, F substituents | Pyridine-based ketone |
| 2,6-Diacetylpyridine-derived diol | - | C₁₁H₁₄N₂O₂ | 206.24 | Two ethanol groups | High enantioselectivity (99.6% ee) |
Electronic and Steric Effects
- Chlorine Substituents: The presence of Cl in 1-(7-chlorofuro[2,3-c]pyridin-5-yl)ethanol increases electrophilicity at the ketone stage, facilitating reduction. This contrasts with non-halogenated analogues, which exhibit lower reactivity .
- Ethanol vs.
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